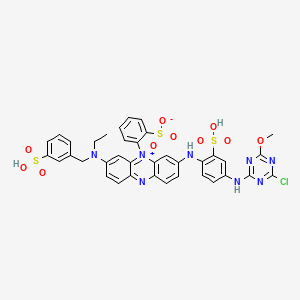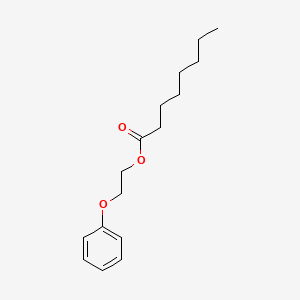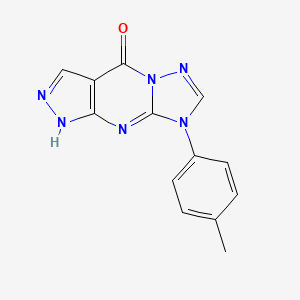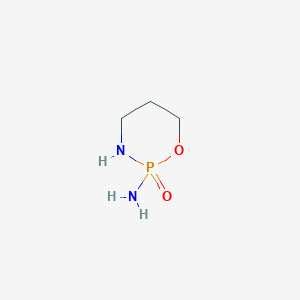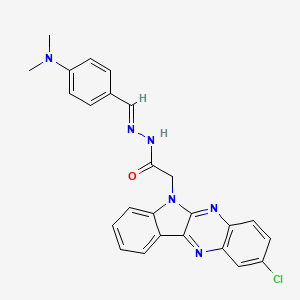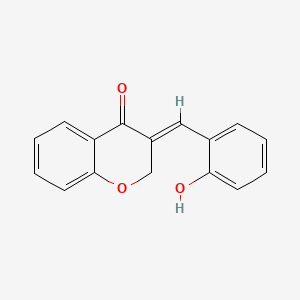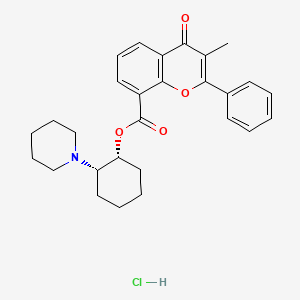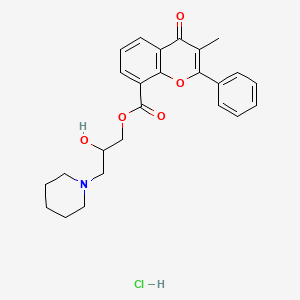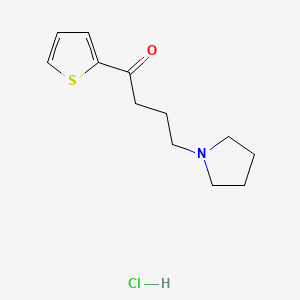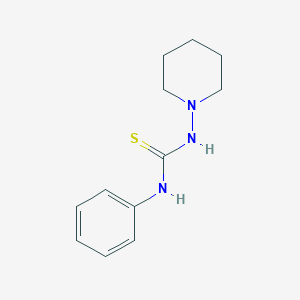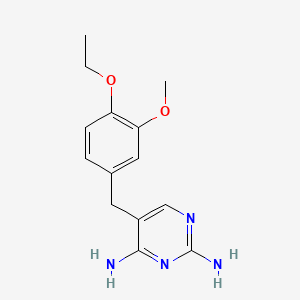
2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)-: is a chemical compound with the molecular formula C14H18N4O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with guanidine to form the intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biology: The compound is used in research related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular pathways, influencing processes like apoptosis and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(3,4,5-Trimethoxyphenyl)methyl]-2,4-pyrimidinediamine
- 4-Amino-N-(5-methyl-3-isoxazolyl)-benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy and methoxy groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
85544-41-8 |
|---|---|
Fórmula molecular |
C14H18N4O2 |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
5-[(4-ethoxy-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2/c1-3-20-11-5-4-9(7-12(11)19-2)6-10-8-17-14(16)18-13(10)15/h4-5,7-8H,3,6H2,1-2H3,(H4,15,16,17,18) |
Clave InChI |
DRVXIPMHENHGQH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



